molecular formula C18H28N2O2 B8631435 tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate

tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate

Cat. No.: B8631435
M. Wt: 304.4 g/mol
InChI Key: IXMWBCCRZYEJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Substitution with Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares structural similarities with tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate, particularly in the presence of a pyridine moiety and a tert-butyl group.

    tert-Butyl 4-hydroxybenzoate: Another compound with a tert-butyl ester group, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, pyridine moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-(3-pyridin-2-ylpropyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-10-15(11-14-20)7-6-9-16-8-4-5-12-19-16/h4-5,8,12,15H,6-7,9-11,13-14H2,1-3H3

InChI Key

IXMWBCCRZYEJAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC=CC=N2

Origin of Product

United States

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